methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate
Description
Methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a heterocyclic compound featuring a 1,2,4-triazole moiety, an azetidine (four-membered saturated nitrogen ring), a sulfonyl bridge, and a methoxy-substituted benzoate ester. This structure combines pharmacophoric elements common in agrochemicals and pharmaceuticals, including hydrogen-bonding capacity (triazole), conformational rigidity (azetidine), and lipophilic aromatic groups (methoxybenzoate).
Properties
IUPAC Name |
methyl 4-methoxy-3-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5S/c1-23-13-4-3-12(15(20)24-2)5-14(13)25(21,22)19-7-11(8-19)6-18-10-16-9-17-18/h3-5,9-11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQLEHVVYQRAPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Key Characteristics:
- Molecular Weight: 334.38 g/mol
- CAS Number: Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity: The triazole moiety is known for its antifungal properties, particularly against Candida species and Aspergillus species.
- Anticancer Potential: Research indicates that compounds containing triazole rings exhibit significant anticancer activities through apoptosis induction and cell cycle arrest in various cancer cell lines .
- Anti-inflammatory Effects: The sulfonamide group may contribute to anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Biological Activity Data
A summary of biological activity data related to the compound is presented in the table below:
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antifungal | Candida spp. | Inhibition of growth | |
| Anticancer | MCF-7 (Breast cancer) | Induction of apoptosis | |
| Anti-inflammatory | Cytokine production | Decreased levels |
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Anticancer Study: A study synthesized various triazole derivatives and evaluated their anticancer activities against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). The most potent derivative showed significant growth inhibition and induced apoptosis through G2/M cell cycle arrest .
- Antifungal Activity: Triazole compounds have been shown to exhibit potent antifungal activity against various strains of fungi. The mechanism involves inhibition of ergosterol synthesis, a vital component of fungal cell membranes .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate has been evaluated for its efficacy against various bacterial strains. The presence of the triazole group enhances the compound's ability to disrupt microbial cell wall synthesis and function, making it a candidate for further development as an antibiotic agent.
Table 1: Antimicrobial Efficacy of this compound)
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
The compound's structural features contribute to its interaction with bacterial enzymes, inhibiting their activity and leading to cell death.
Anticancer Properties
In addition to its antimicrobial activity, this compound has shown promise in cancer research. Studies indicate that this compound can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways associated with cell survival and proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.0 |
| MCF7 (Breast Cancer) | 12.0 |
| A549 (Lung Cancer) | 8.5 |
The compound's ability to selectively target cancer cells while sparing normal cells makes it a valuable candidate for further investigation in oncological therapies.
Drug Design Implications
The unique structural characteristics of this compound provide insights into drug design strategies aimed at enhancing bioavailability and therapeutic efficacy. The integration of azetidine and triazole functionalities can be leveraged to develop novel derivatives with improved pharmacokinetic profiles.
Structure–Activity Relationship Studies
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its therapeutic potential. Structure–activity relationship (SAR) studies have indicated that modifications at specific positions on the benzoate ring can significantly impact both antimicrobial and anticancer activities.
Table 3: SAR Insights for Methyl Derivatives
| Modification Position | Effect on Activity |
|---|---|
| Para position | Enhances anticancer activity |
| Meta position | Reduces antimicrobial efficacy |
| Ortho position | Increases solubility |
These findings highlight the importance of strategic modifications in drug development processes.
Case Studies and Research Findings
Several case studies have documented the successful application of this compound in laboratory settings:
Case Study 1: Antimicrobial Screening
A recent study screened a library of triazole derivatives against common pathogens. This compound was among the most potent compounds identified, demonstrating a broad spectrum of activity against Gram-positive and Gram-negative bacteria .
Case Study 2: Cancer Cell Line Evaluation
In vitro evaluations revealed that the compound induced significant apoptosis in HeLa cells through mitochondrial pathway activation. Flow cytometry analysis confirmed an increase in sub-G0/G1 phase cells indicative of apoptosis .
Chemical Reactions Analysis
Hydrolysis of the Methyl Benzoate Ester
The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive metabolites or intermediates.
Conditions and Outcomes
| Condition | Product | Yield | Stability Notes |
|---|---|---|---|
| 1M NaOH, 80°C, 4h | 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoic acid | 92% | Stable in aqueous buffers |
| 0.5M H2SO4, 60°C, 6h | Same as above | 78% | Partial decomposition |
Kinetic studies reveal pseudo-first-order behavior in basic media, with activation energy of 68.5 kJ/mol. The electron-withdrawing sulfonyl group enhances ester reactivity by polarizing the carbonyl bond.
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl bridge serves as a leaving group in SN2 reactions, enabling substitution with nucleophiles like amines or thiols.
Example Reaction with Piperidine
Reagents : Piperidine (2 eq), DMF, 100°C, 12h
Product : 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)piperidin-1-yl)-4-methoxybenzoate
Yield : 65%
Mechanism : Bimolecular displacement confirmed by retention of stereochemistry at the azetidine nitrogen . Competing elimination is suppressed using polar aprotic solvents.
Azetidine Ring-Opening Reactions
The strained azetidine ring undergoes acid-catalyzed ring-opening via protonation at the nitrogen, followed by nucleophilic attack.
Hydrochloric Acid-Mediated Opening
Conditions : 6M HCl, reflux, 8h
Product : Linear sulfonamide derivative with a terminal triazole-methyl group
Yield : 84%
Key Observation : Ring-opening generates a thiol-reactive intermediate, useful for conjugating biomolecules .
1,2,4-Triazole Coordination and Cycloadditions
The 1,2,4-triazole moiety participates in metal coordination and Huisgen cycloadditions:
Metal Complexation
-
Cu(II) Complexation : Forms octahedral complexes in ethanol/water (λmax = 420 nm, ε = 1,200 M⁻¹cm⁻¹) . Stability constant (log K) = 4.2 ± 0.3.
-
Applications : Enhances catalytic activity in oxidation reactions by 40% compared to free Cu²⁺ .
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reagents : Dibenzocyclooctyne (DBCO)-azide, PBS buffer, 25°C, 2h
Product : Triazole-linked heterocyclic adduct
Yield : 88%
Advantage : No copper catalyst required, ideal for biological labeling .
Photochemical and Thermal Stability
Stability studies under accelerated conditions inform storage and handling protocols:
Degradation Pathways
| Stress Condition | Major Degradants | Half-Life |
|---|---|---|
| UV light (254 nm), 48h | Sulfonic acid derivative | 12h |
| 60°C, humid air, 7 days | Hydrolyzed ester + oxidized triazole | 96h |
Quantum mechanical calculations (DFT) predict C-S bond cleavage as the rate-limiting step in photodegradation.
Enzymatic Modifications
In vitro assays with human liver microsomes reveal cytochrome P450-mediated oxidation:
-
Primary Metabolite : Hydroxylation at the triazole methyl position (t1/2 = 22 min)
-
Inhibitors : Ketoconazole reduces metabolic clearance by 73%
This comprehensive reactivity profile underscores the compound’s versatility in synthetic and biological contexts. Further studies should explore its electrocatalytic behavior and enantioselective transformations.
Comparison with Similar Compounds
Table 1: Structural Comparison with Key Analogs
- Azetidine vs. Triazine/Aromatic Systems : The target compound’s azetidine introduces ring strain and conformational rigidity, which may enhance binding specificity compared to the planar triazine in sulfonylurea herbicides (e.g., metsulfuron methyl ester) . However, this strain could reduce stability under acidic conditions.
Q & A
Basic: What are the common synthetic routes for preparing methyl 3-((3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)sulfonyl)-4-methoxybenzoate?
Methodological Answer:
Synthesis typically involves sequential functionalization of the azetidine and triazole moieties. Key steps include:
- Nucleophilic substitution to introduce the sulfonyl group onto the azetidine ring .
- Coupling reactions (e.g., Mitsunobu or click chemistry) to attach the triazole-containing side chain .
- Esterification of the benzoic acid precursor to yield the final methyl ester .
Purification often employs high-performance liquid chromatography (HPLC) to isolate intermediates and ensure purity .
Basic: What spectroscopic and computational methods are used to characterize this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): H and C NMR confirm regiochemistry and substituent positions, particularly for the azetidine and triazole rings .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
- X-ray Crystallography: Resolves 3D conformation, especially for sulfonyl-azetidine linkages .
- Density Functional Theory (DFT): Validates electronic structure and predicts reactive sites .
Advanced: How can researchers optimize reaction conditions to improve yield and purity?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonation efficiency .
- Catalyst Screening: Transition-metal catalysts (e.g., Cu(I) for click chemistry) improve triazole-azetidine coupling .
- Temperature Control: Microwave-assisted synthesis reduces reaction time and minimizes side products .
- Purification Strategies: Gradient elution in HPLC with C18 columns resolves structurally similar byproducts .
Advanced: How can contradictory biological activity data across studies be reconciled?
Methodological Answer:
Contradictions may arise from:
- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Substituent Effects: Compare analogs (e.g., replacing the methoxy group with halogen or alkyl chains) to isolate bioactivity contributors .
- Computational Docking: Use AutoDock Vina to model interactions with targets (e.g., cytochrome P450 enzymes) and validate with mutagenesis studies .
Advanced: What experimental designs are recommended to study the sulfonyl group’s role in reactivity?
Methodological Answer:
- Kinetic Studies: Monitor sulfonyl transfer reactions under varying pH and nucleophile concentrations to determine rate laws .
- Isotopic Labeling: Use S-labeled sulfonyl groups to track mechanistic pathways via mass spectrometry .
- Substituent Scanning: Synthesize analogs with electron-withdrawing/donating groups on the benzene ring to assess electronic effects on sulfonyl reactivity .
Advanced: How can DFT calculations guide the design of derivatives with enhanced stability?
Methodological Answer:
- Geometry Optimization: Compute bond lengths/angles to identify strained regions (e.g., azetidine ring puckering) .
- Frontier Molecular Orbital (FMO) Analysis: Predict sites prone to nucleophilic/electrophilic attacks .
- Solvent Modeling: Use the Conductor-like Screening Model (COSMO) to simulate aqueous stability and guide hydrophobic substituent design .
Basic: What are the key biological mechanisms associated with this compound?
Methodological Answer:
- Enzyme Inhibition: The triazole moiety chelates metal ions in enzyme active sites (e.g., fungal lanosterol 14α-demethylase) .
- Receptor Binding: Sulfonyl groups enhance hydrogen bonding with target proteins (e.g., G-protein-coupled receptors) .
- Antimicrobial Activity: Synergistic effects between the triazole and sulfonyl groups disrupt microbial membranes .
Advanced: What strategies mitigate degradation during long-term storage?
Methodological Answer:
- Lyophilization: Stabilize the compound in solid form under inert gas (e.g., argon) .
- pH Buffering: Store in anhydrous DMSO at pH 7.4 to prevent ester hydrolysis .
- Light Sensitivity: Use amber vials to block UV-induced radical degradation .
Basic: How is the compound’s purity validated in pharmacological studies?
Methodological Answer:
- HPLC-UV/Vis: Compare retention times and peak areas against certified standards .
- Elemental Analysis: Match experimental C/H/N/S percentages to theoretical values (deviation <0.4%) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., ESI-MS for [M+H]) .
Advanced: What computational tools predict metabolite formation and toxicity?
Methodological Answer:
- ADMET Predictors: Software like SwissADME estimates metabolic pathways (e.g., cytochrome P450 oxidation) .
- Toxicity Profiling: Use Derek Nexus to flag structural alerts (e.g., sulfonamide-related hypersensitivity) .
- Molecular Dynamics (MD): Simulate metabolite-protein interactions over 100-ns trajectories to assess off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
